

Application Notes and Protocols for Targeting SOS1 in Patient-Derived Organoids

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For Researchers, Scientists, and Drug Development Professionals

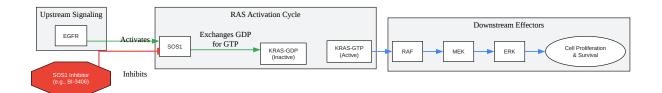
Introduction

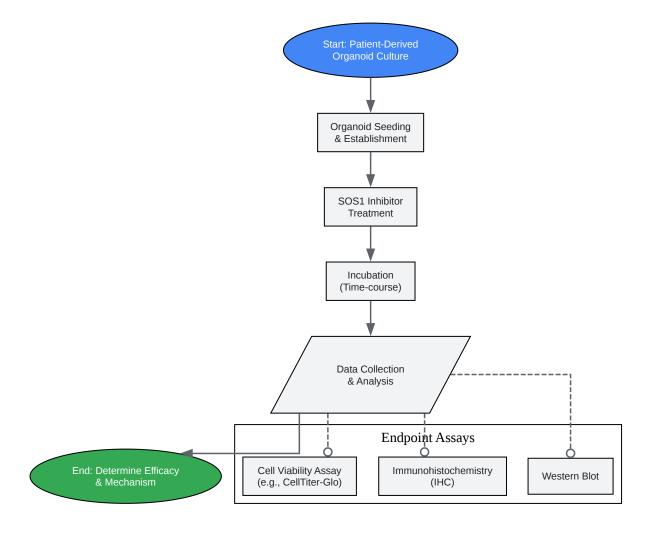
Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that activates KRAS by catalyzing the exchange of GDP for GTP. In cancers driven by KRAS mutations, targeting SOS1 has emerged as a promising therapeutic strategy. This document provides detailed protocols for the treatment of patient-derived organoids (PDOs) with SOS1 inhibitors, enabling the evaluation of their therapeutic efficacy and mechanism of action in a clinically relevant preclinical model system. While direct references to a specific "Sos1-IN-5" are not available in the current literature, this protocol is based on established methodologies for other well-characterized SOS1 inhibitors and degraders, such as BI-3406 and compound P7.[1][2]

Signaling Pathway Overview

SOS1 is a key upstream regulator of the RAS-MAPK signaling cascade. Inhibition of the SOS1-KRAS interaction prevents the activation of KRAS, leading to the suppression of downstream signaling pathways that are crucial for cancer cell proliferation and survival.









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References

- 1. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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